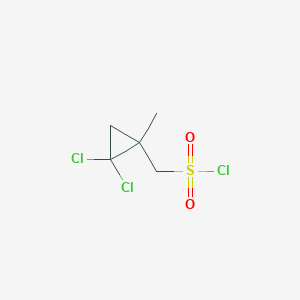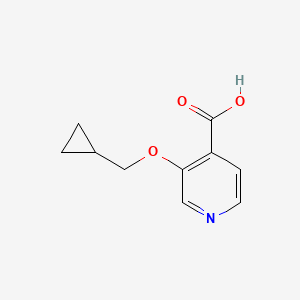
3-(Cyclopropylmethoxy)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)isonicotinic acid, also known as 3-(CPMI), is an organic compound belonging to the class of compounds known as isonicotinic acids. It is an aromatic compound with a molecular formula of C9H10NO2. 3-(CPMI) is a derivative of isonicotinic acid, and is a cyclopropylmethoxy derivative of isonicotinic acid. 3-(CPMI) has been studied for its potential applications in the fields of medicine, biochemistry, and physiology.
Scientific Research Applications
Catalysis and Synthesis : Zolfigol et al. (2013) demonstrated the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This method offers a green, efficient, and simple approach for synthesizing these compounds under solvent-free conditions (Zolfigol et al., 2013).
Mycobacterium Tuberculosis Research : Banerjee et al. (1994) investigated isoniazid, a derivative of isonicotinic acid, as a target for Mycobacterium tuberculosis. They found that a mutation within the mycobacterial inhA gene conferred resistance to isoniazid, suggesting that InhA could be a primary target of action for this drug (Banerjee et al., 1994).
Crystallography and Molecular Structure : Yang (2007) conducted a study on the crystal structures of Schiff base compounds derived from isonicotinic acid. They focused on the synthesis and characterization of these compounds, revealing their molecular configurations and intermolecular interactions (Yang, 2007).
Metal-Organic Frameworks (MOFs) : Zhou et al. (2020) used isonicotinic acid-based MOFs constructed from Co6 cluster or manganese-hydroxyl chain SBUs. These compounds demonstrated good thermal stability and exhibited unique magnetic behaviors, showing potential for advanced material applications (Zhou et al., 2020).
Photoelectrochemical Applications : Patthey et al. (1999) explored the atomic-scale bonding of bi-isonicotinic acid to rutile TiO2(110), a component crucial in photoelectrochemical applications. Their findings provided insights into the dye-surface interaction, which is essential for the development of efficient photoelectrochemical devices (Patthey et al., 1999).
Antituberculosis Activity : Myasoedova et al. (2020) synthesized optically active compounds from isonicotinic and salicylic acids derived from α-pinene and Δ3-carene. These compounds showed potential for high antituberculosis activity with low toxicity, demonstrating the medical applications of derivatives of isonicotinic acid (Myasoedova et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)isonicotinic acid is likely to be similar to that of its parent compound, isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis, and it primarily targets the Mycobacterium tuberculosis, the causative agent of tuberculosis .
Mode of Action
It can be inferred from the mode of action of isoniazid . Isoniazid is a prodrug and must be activated by bacterial catalase . It is then acetylated by N-acetyl transferase to N-acetylisoniazid, which is biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Biochemical Pathways
Based on the parent compound isoniazid, it can be inferred that the compound likely affects the mycolic acid biosynthesis pathway . Mycolic acids are unique components of the cell wall of mycobacteria and disruption of their synthesis leads to the death of the bacteria .
Pharmacokinetics
Based on the parent compound isoniazid, it can be inferred that the compound is likely metabolized by hepatic n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) to form hepatotoxins . The ADME properties of the compound and their impact on bioavailability would need further investigation.
Result of Action
Based on the parent compound isoniazid, it can be inferred that the compound likely has anti-mycobacterial activity .
Action Environment
It can be inferred from the parent compound isoniazid that factors such as the presence of bacterial catalase and the individual’s acetylator status (slow or fast) could influence the compound’s action .
properties
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-5-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGJEFYGWXEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2466205.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)
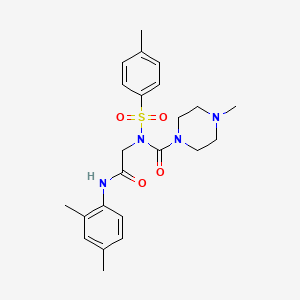
![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)
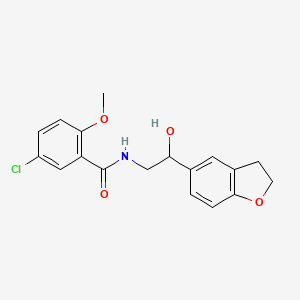
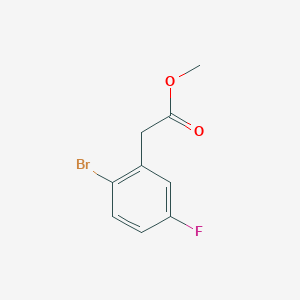
![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)

![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)
![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)
